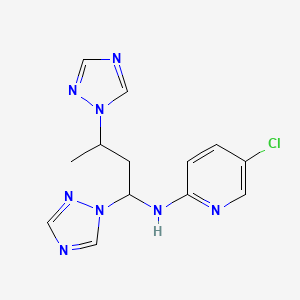

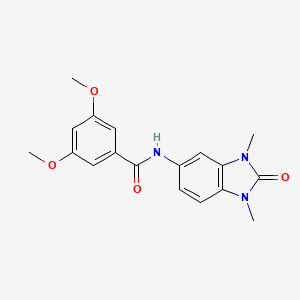

5-chloro-N-(1,3-di-1H-1,2,4-triazol-1-ylbutyl)-2-pyridinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related 1,2,4-triazolo[1,5-a]pyridines involves phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation from N-(pyridin-2-yl)benzimidamides, allowing for metal-free oxidative N-N bond formation. This method is characterized by short reaction times and high yields, which could be analogous to the synthesis of the compound (Zheng et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds related to "5-chloro-N-(1,3-di-1H-1,2,4-triazol-1-ylbutyl)-2-pyridinamine" can be complex and varied. For example, derivatives of 1,2,4-triazole exhibit diverse architectures ranging from 0D mononuclear molecules to 2D network layers, demonstrating the versatile coordination abilities of pyridine-substituted triazolyl benzoates (Du et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving related compounds can include interactions between 5-cyano-1.2.4-triazines and 5-methylsulfanyl-4H-1,2,4-triazol-3-amines, leading to products with a pyridine scaffold. These reactions proceed without significant transformations of functional groups like methylsulfanyl, indicating a potential pathway for synthesizing derivatives of the target compound (Shtaitz et al., 2023).

Physical Properties Analysis

The physical properties of compounds within the 1,2,4-triazole family can be influenced by their molecular structure. For instance, the crystal structure of certain derivatives can reveal significant intermolecular contacts and packing arrangements, which are essential for understanding the compound's stability and reactivity (Tawfiq et al., 2014).

Chemical Properties Analysis

The chemical properties of "5-chloro-N-(1,3-di-1H-1,2,4-triazol-1-ylbutyl)-2-pyridinamine" can be inferred from studies on similar compounds. For example, the reactivity of 1,2,4-triazole derivatives with various reagents under different conditions can provide insights into the compound's potential chemical behavior and its reactivity profile (Yang et al., 2015).

Aplicaciones Científicas De Investigación

Drug Delivery Systems

The encapsulation of lipophilic derivatives, including biologically relevant structures, in a water-soluble metalla-cage highlights a novel approach to drug delivery. The carceplex systems demonstrated increased cytotoxicity against human ovarian A2780 cancer cells, suggesting potential for targeted cancer therapy applications. These findings underscore the versatility of 5-chloro-N-(1,3-di-1H-1,2,4-triazol-1-ylbutyl)-2-pyridinamine derivatives in creating complex structures for medical applications (Mattsson et al., 2010).

Photoluminescent Materials

Research into bipyridyltriazolium chlorobismuthate revealed thermo-/photochromic and photoluminescent switching behaviors. These properties, derived from electron and charge transfer mechanisms, highlight the compound's potential in developing advanced materials for sensors and switches, leveraging the unique electronic structure of 5-chloro-N-(1,3-di-1H-1,2,4-triazol-1-ylbutyl)-2-pyridinamine based compounds (Li et al., 2016).

Antimicrobial Agents

The synthesis of 1,2,4-triazole derivatives presented potential for antimicrobial applications. These compounds have shown efficacy as surface-active agents with antimicrobial activity, suggesting a pathway for developing new antimicrobial agents based on 5-chloro-N-(1,3-di-1H-1,2,4-triazol-1-ylbutyl)-2-pyridinamine structures (El-Sayed, 2006).

Synthesis of Biologically Important Compounds

The metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via oxidative N-N bond formation offers a novel pathway to biologically significant compounds. This process features high yields and short reaction times, providing a valuable method for synthesizing derivatives of 5-chloro-N-(1,3-di-1H-1,2,4-triazol-1-ylbutyl)-2-pyridinamine with potential biological activities (Zheng et al., 2014).

Antioxidant Properties

The preparation of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives and their evaluation for antioxidant activities highlight the potential of 5-chloro-N-(1,3-di-1H-1,2,4-triazol-1-ylbutyl)-2-pyridinamine derivatives in creating compounds with beneficial health effects. These derivatives exhibit significant antioxidant and antiradical activities, suggesting their use in medicinal chemistry for developing treatments against oxidative stress-related diseases (Bekircan et al., 2008).

Luminescent Materials

Research on rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbenes presents the synthesis and characterization of compounds exhibiting blue-green luminescence. These findings suggest applications in the development of luminescent materials for use in electronic and photonic devices, leveraging the unique electronic properties of 5-chloro-N-(1,3-di-1H-1,2,4-triazol-1-ylbutyl)-2-pyridinamine derivatives (Li et al., 2012).

Propiedades

IUPAC Name |

N-[1,3-bis(1,2,4-triazol-1-yl)butyl]-5-chloropyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN8/c1-10(21-8-15-6-18-21)4-13(22-9-16-7-19-22)20-12-3-2-11(14)5-17-12/h2-3,5-10,13H,4H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUSOQPPNAMXBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(NC1=NC=C(C=C1)Cl)N2C=NC=N2)N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1,3-bis(1,2,4-triazol-1-yl)butyl]-5-chloropyridin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[4-(3-morpholin-4-yl-3-oxopropyl)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5570977.png)

![4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}morpholine](/img/structure/B5570981.png)

![8-cyclopropyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5570984.png)

![3-(1H-imidazol-2-yl)-1-[3-(methylthio)propanoyl]piperidine](/img/structure/B5571003.png)

![5-[(2-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5571012.png)

![(3aS,6aS)-N-methyl-5-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-N-phenylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide](/img/structure/B5571016.png)

![{(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5571029.png)

![methyl [4-(2-amino-6-methylpyridin-3-yl)phenyl]carbamate](/img/structure/B5571048.png)

![methyl 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate](/img/structure/B5571055.png)

![N-[4-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5571063.png)